molecular formula C8H7Br2FO B12963173 1-Bromo-4-(bromomethyl)-3-fluoro-2-methoxybenzene

1-Bromo-4-(bromomethyl)-3-fluoro-2-methoxybenzene

Cat. No.: B12963173
M. Wt: 297.95 g/mol
InChI Key: GNCFSZXYGWNAAG-UHFFFAOYSA-N
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Description

1-Bromo-4-(bromomethyl)-3-fluoro-2-methoxybenzene is an organic compound with the molecular formula C8H7Br2FO It is a derivative of benzene, where the benzene ring is substituted with bromine, bromomethyl, fluorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(bromomethyl)-3-fluoro-2-methoxybenzene can be synthesized through a multi-step process involving the bromination of a suitable precursor. One common method involves the bromination of 3-fluoro-2-methoxytoluene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3). The reaction typically proceeds under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(bromomethyl)-3-fluoro-2-methoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-4-(bromomethyl)-3-fluoro-2-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(bromomethyl)-3-fluoro-2-methoxybenzene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity or function.

    Pathways Involved: The specific pathways depend on the nature of the target and the type of interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4-(bromomethyl)-3-fluoro-2-methoxybenzene is unique due to the presence of both fluorine and methoxy groups, which can influence its reactivity and interactions with other molecules. The combination of these substituents can lead to distinct chemical and physical properties compared to other similar compounds .

Properties

Molecular Formula

C8H7Br2FO

Molecular Weight

297.95 g/mol

IUPAC Name

1-bromo-4-(bromomethyl)-3-fluoro-2-methoxybenzene

InChI

InChI=1S/C8H7Br2FO/c1-12-8-6(10)3-2-5(4-9)7(8)11/h2-3H,4H2,1H3

InChI Key

GNCFSZXYGWNAAG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1F)CBr)Br

Origin of Product

United States

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